molecular formula C16H14Cl4N2O B11950623 N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide

Cat. No.: B11950623
M. Wt: 392.1 g/mol
InChI Key: AOKSARDXSZOHLZ-UHFFFAOYSA-N
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Description

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide is a synthetic organic compound with the molecular formula C16H14Cl4N2O It is characterized by the presence of a benzylamino group, a trichloroethyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-benzyl-2,2,2-trichloroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trichloroethyl group.

    Oxidation and Reduction: The benzylamino group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of benzylamine derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The benzylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-phenylacetamide
  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide

Uniqueness

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which may impart distinct chemical and biological properties compared to its analogs

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14Cl4N2O

Molecular Weight

392.1 g/mol

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide

InChI

InChI=1S/C16H14Cl4N2O/c17-13-9-5-4-8-12(13)14(23)22-15(16(18,19)20)21-10-11-6-2-1-3-7-11/h1-9,15,21H,10H2,(H,22,23)

InChI Key

AOKSARDXSZOHLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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